molecular formula C12H16O2Se B12586854 Ethyl 3-(benzylselanyl)propanoate CAS No. 879131-90-5

Ethyl 3-(benzylselanyl)propanoate

Cat. No.: B12586854
CAS No.: 879131-90-5
M. Wt: 271.22 g/mol
InChI Key: FJIWRBHNLYUQRP-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylselanyl)propanoate is an organoselenium compound characterized by a propanoate ester backbone substituted with a benzylselanyl (–Se–CH₂C₆H₅) group at the β-position. Organoselenium compounds are notable for their roles in organic synthesis, catalysis, and biological systems due to selenium’s unique redox properties .

Properties

CAS No.

879131-90-5

Molecular Formula

C12H16O2Se

Molecular Weight

271.22 g/mol

IUPAC Name

ethyl 3-benzylselanylpropanoate

InChI

InChI=1S/C12H16O2Se/c1-2-14-12(13)8-9-15-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

FJIWRBHNLYUQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC[Se]CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(benzylselanyl)propanoate can be synthesized through the esterification of 3-(benzylselanyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylselanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The benzylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzylselanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: 3-(benzylselanyl)propanol.

    Substitution: Various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(benzylselanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of selenium-containing drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(benzylselanyl)propanoate involves its interaction with molecular targets through its ester and benzylselanyl groups. The ester group can undergo hydrolysis to release the active 3-(benzylselanyl)propanoic acid, which can then interact with biological molecules. The benzylselanyl group can participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Ethyl 3-(Methylthio)Propanoate

Structural Similarity : Replaces the benzylselanyl group with a methylthio (–S–CH₃) group.
Key Findings :

  • Occurrence: Identified as a major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity and sulfurous notes .
  • Reactivity: The thioether (–S–CH₃) group is less polarizable than selenium, resulting in weaker nucleophilicity and redox activity compared to selenoethers.
  • Applications : Primarily used in flavor and fragrance industries due to its volatile nature .
Property Ethyl 3-(Benzylselanyl)Propanoate (Inferred) Ethyl 3-(Methylthio)Propanoate
Substituent –Se–CH₂C₆H₅ –S–CH₃
Molecular Weight Higher (due to Se) ~162.23 g/mol
Aroma Contribution Likely absent or distinct Significant (pineapple)
Stability Oxidatively sensitive (Se) Moderate (S)

Ethyl 3-(2-Furyl)Propanoate

Structural Similarity : Substitutes the benzylselanyl group with a 2-furyl (aromatic heterocycle) moiety.
Key Findings :

  • Electronic Effects : The furyl group is electron-rich, enhancing conjugation with the ester carbonyl, whereas the benzylselanyl group may exhibit electron-withdrawing or donating behavior depending on selenium’s oxidation state .
  • Applications : Used in Diels-Alder reactions due to the furan ring’s diene character, contrasting with selenium compounds’ utility in radical or nucleophilic reactions .

Ethyl 3-(Nitrophenyl)-3-Oxopropanoate

Structural Similarity: Features a nitro (–NO₂) group on an aromatic ring instead of selenium. Key Findings:

  • Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Selenium compounds may pose additional toxicity risks (e.g., acute or chronic exposure) .

Ethyl 3-(Isopropylamino)Propanoate

Structural Similarity: Replaces selenium with an isopropylamino (–NH–C₃H₇) group. Key Findings:

  • Applications: Critical intermediate in synthesizing Benfuracarb, a carbamate insecticide, highlighting amino esters’ agrochemical utility. Selenium analogs might instead target antioxidant or anticancer pathways .
  • Purity : Commercial samples often exceed 99% purity, suggesting rigorous synthesis protocols that could inform selenium analog production .

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